molecular formula C6H14ClNO B112235 (1S,2R)-2-aminocyclohexanol hydrochloride CAS No. 200352-28-9

(1S,2R)-2-aminocyclohexanol hydrochloride

Cat. No. B112235
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2R)-2-aminocyclohexanol hydrochloride” is a chemical compound. It’s also known as “(1S,2R)-(+)-α-(1-Methylaminoethyl)benzyl alcohol hydrochloride” and "(1S,2R)-(+)-2-Methylamino-1-phenyl-1-propanol hydrochloride" . It’s used in the preparation of heterocyclic compounds and as a reagent or ligand for the synthesis of aryl/heteroaryl derivatives and organometallic complexes .


Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-aminocyclohexanol hydrochloride” is represented by the linear formula: C6H5CH [CH (NHCH3)CH3]OH · HCl . The InChI code is 1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,2R)-2-aminocyclohexanol hydrochloride” include its molecular weight of 201.69 . It forms crystals and has an optical activity of [α]23/D +34.3°, c = 5 in H2O . Its melting point is 218-220 °C .

Scientific Research Applications

Enzymatic Synthesis

  • Enzymatic Preparation : The enzymatic preparation of enantiomerically pure (1R,2R)- and (1S,2S)-2-aminocyclohexanols was achieved through Pseudomonas cepacia lipase-catalyzed enantioselective hydrolysis, providing a practical method for industrial preparation (Takada et al., 1994).

Synthesis and Biologic Evaluation

  • Metabolite Synthesis for Anticancer Activity : Synthesis of major metabolites from N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea led to the preparation of compounds from 4-aminocyclohexanols. These metabolites showed significant activity against murine leukemia and suggest anticancer activity of CCNU primarily due to its metabolites (Johnston et al., 1975).

Antidotes for Poisoning

  • Synthesis of Antidotes : The synthesis of 2-aminocyclohexanols was explored for developing antidotes for anticholinesterase poisoning. This research indicates potential applications in creating protective agents against certain types of chemical poisoning (Bannard & Parkkari, 1970).

Asymmetric Catalysis

  • Ligands in Asymmetric Catalysis : The resolution of racemic 2-aminocyclohexanol derivatives provided enantiomers with high enantiomeric excess. These derivatives were used as ligands in asymmetric catalysis, leading to products with high enantiomeric purity (Schiffers et al., 2006).

Drug Metabolism Studies

  • Metabolism Studies : Research on cyclohexylamine metabolites in various species, including humans, revealed that 2-aminocyclohexanols are minor metabolites. This suggests their potential role in understanding drug metabolism and pharmacokinetics (Renwick & Williams, 1972).

Molecular Switches

  • pH-Triggered Molecular Switches : Trans-2-aminocyclohexanols have been used as pH triggers for conformationally controlled crowns and podands, demonstrating their potential as molecular switches in various chemical processes (Samoshin et al., 2004).

Safety And Hazards

“(1S,2R)-2-aminocyclohexanol hydrochloride” is classified as Acute Tox. 4 Oral, indicating it’s harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

(1S,2R)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-aminocyclohexanol hydrochloride

CAS RN

6936-47-6, 200352-28-9
Record name NSC21549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1S,2R)-2-aminocyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-Aminocyclohexanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-aminocyclohexanol hydrochloride
Reactant of Route 2
(1S,2R)-2-aminocyclohexanol hydrochloride
Reactant of Route 3
(1S,2R)-2-aminocyclohexanol hydrochloride
Reactant of Route 4
(1S,2R)-2-aminocyclohexanol hydrochloride
Reactant of Route 5
(1S,2R)-2-aminocyclohexanol hydrochloride
Reactant of Route 6
(1S,2R)-2-aminocyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.